molecular formula C6H4ClF3N2 B14254113 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine CAS No. 359786-37-1

4-Chloro-2,5,6-trifluorobenzene-1,3-diamine

Cat. No.: B14254113
CAS No.: 359786-37-1
M. Wt: 196.56 g/mol
InChI Key: LZVONOACSGBMIL-UHFFFAOYSA-N
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Description

4-Chloro-2,5,6-trifluorobenzene-1,3-diamine: is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine typically involves the halogenation and amination of benzene derivatives. One common method includes the nitration of 4-chloro-2,5,6-trifluorobenzene followed by reduction to form the diamine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic amines.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 1,3,5-Trichloro-2,4,6-trifluorobenzene
  • 1-Bromo-3-chloro-2,4,5-trifluorobenzene
  • 2,4,6-Trichloro-1,3,5-benzenetriamine

Comparison: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms along with amine groups. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

CAS No.

359786-37-1

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

4-chloro-2,5,6-trifluorobenzene-1,3-diamine

InChI

InChI=1S/C6H4ClF3N2/c7-1-2(8)3(9)6(12)4(10)5(1)11/h11-12H2

InChI Key

LZVONOACSGBMIL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)N)F)N

Origin of Product

United States

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